Cas no 140133-60-4 (6-(Chloromethyl)picolinaldehyde)

6-(Chloromethyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(Chloromethyl)picolinaldehyde

- 6-(chloromethyl)pyridine-2-carbaldehyde

- DTXSID90599756

- 6-chloromethyl-2-formylpyridine

- NTSHGAIJIVCWSJ-UHFFFAOYSA-N

- AKOS006313041

- AB54693

- SCHEMBL9561000

- 140133-60-4

-

- インチ: InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2

- InChIKey: NTSHGAIJIVCWSJ-UHFFFAOYSA-N

- SMILES: C1=CC(=NC(=C1)C=O)CCl

計算された属性

- 精确分子量: 155.01388

- 同位素质量: 155.0137915g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- PSA: 29.96

6-(Chloromethyl)picolinaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029208181-5g |

6-(Chloromethyl)picolinaldehyde |

140133-60-4 | 95% | 5g |

1,704.48 USD | 2021-05-31 | |

| Alichem | A029208181-10g |

6-(Chloromethyl)picolinaldehyde |

140133-60-4 | 95% | 10g |

2,339.64 USD | 2021-05-31 | |

| Alichem | A029208181-25g |

6-(Chloromethyl)picolinaldehyde |

140133-60-4 | 95% | 25g |

4,373.76 USD | 2021-05-31 | |

| Chemenu | CM177900-1g |

6-(chloromethyl)picolinaldehyde |

140133-60-4 | 95% | 1g |

$405 | 2022-06-13 | |

| Chemenu | CM177900-1g |

6-(chloromethyl)picolinaldehyde |

140133-60-4 | 95% | 1g |

$405 | 2021-08-05 |

6-(Chloromethyl)picolinaldehyde 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

4. Caper tea

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

6-(Chloromethyl)picolinaldehydeに関する追加情報

Introduction to 6-(Chloromethyl)picolinaldehyde (CAS No. 140133-60-4)

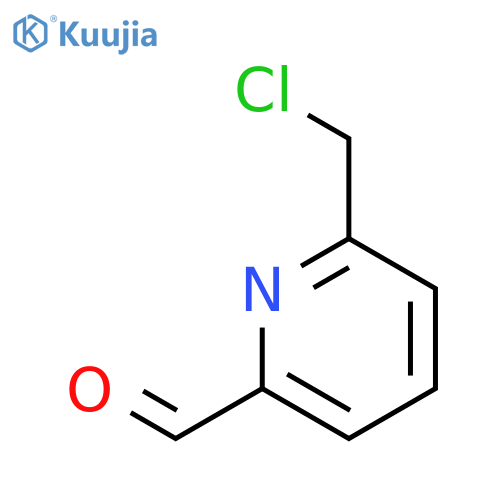

6-(Chloromethyl)picolinaldehyde (CAS No. 140133-60-4) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloromethyl group and an aldehyde functional group attached to a pyridine ring. These features endow 6-(Chloromethyl)picolinaldehyde with a wide range of potential applications, from the synthesis of complex organic molecules to the development of novel therapeutic agents.

The chemical structure of 6-(Chloromethyl)picolinaldehyde is represented by the formula C7H7ClNO. The presence of the chloromethyl group (ClCH2-) and the aldehyde group (-CHO) on the pyridine ring (C5H4N) provides a rich platform for various chemical reactions, making it an important intermediate in synthetic chemistry. The reactivity of these functional groups allows for the formation of diverse derivatives, which can be tailored for specific applications in both academic and industrial settings.

In recent years, 6-(Chloromethyl)picolinaldehyde has been extensively studied for its potential in medicinal chemistry. One notable area of research involves its use as a building block for the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 6-(Chloromethyl)picolinaldehyde in the development of novel antiviral agents. The chloromethyl group can be readily functionalized to introduce various substituents, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Beyond its applications in medicinal chemistry, 6-(Chloromethyl)picolinaldehyde has also found utility in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have explored its use in the preparation of conductive polymers and other functional materials. The ability to introduce chlorine and aldehyde functionalities into polymer chains opens up new possibilities for designing materials with enhanced electrical conductivity and other desirable properties.

The synthesis of 6-(Chloromethyl)picolinaldehyde typically involves a multi-step process that begins with the chloromethylation of pyridine followed by oxidation to form the aldehyde. Various methods have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of pyridine with chloromethyl methyl ether (CMME) in the presence of a base, followed by oxidation using an oxidizing agent such as potassium permanganate or sodium hypochlorite.

The safety and handling of 6-(Chloromethyl)picolinaldehyde are important considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, 6-(Chloromethyl)picolinaldehyde (CAS No. 140133-60-4) is a valuable compound with a broad range of applications in chemical synthesis, medicinal chemistry, and materials science. Its unique structural features make it an attractive building block for the development of novel compounds and materials. Ongoing research continues to uncover new uses and potential benefits, further solidifying its importance in these fields.

140133-60-4 (6-(Chloromethyl)picolinaldehyde) Related Products

- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)

- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)

- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)

- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)

- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)

- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)

- 1034131-06-0(7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)

- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)